1,2-Dibromo-4,5-difluoro-3-nitrobenzene
Overview
Description
1,2-Dibromo-4,5-difluoro-3-nitrobenzene is an aromatic compound with the molecular formula C₆HBr₂F₂NO₂ It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4,5-difluoro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.
Fluorination: The dibromobenzene is then fluorinated using a fluorinating agent like antimony trifluoride (SbF₃) or hydrogen fluoride (HF) to introduce fluorine atoms.
Nitration: Finally, the fluorinated dibromobenzene undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4,5-difluoro-3-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using H₂ and Pd/C is a common method for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, although the reaction conditions need to be carefully controlled.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields 1,2-difluoro-4,5-dimethoxy-3-nitrobenzene.
Reduction: The major product is 1,2-dibromo-4,5-difluoro-3-aminobenzene.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
Scientific Research Applications
1,2-Dibromo-4,5-difluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which 1,2-dibromo-4,5-difluoro-3-nitrobenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-4,5-difluorobenzene: Lacks the nitro group, making it less reactive in redox reactions.
1,2-Dibromo-4,5-dinitrobenzene: Contains an additional nitro group, increasing its electron-withdrawing properties.
1,2-Difluoro-4,5-dinitrobenzene: Lacks bromine atoms, affecting its substitution reactions.
Uniqueness
1,2-Dibromo-4,5-difluoro-3-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution and reduction reactions, making it valuable for various research applications.
Properties
IUPAC Name |
1,2-dibromo-4,5-difluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)5(10)6(4(2)8)11(12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVCXRRZIUMPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278828 | |
Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-57-8 | |
Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1481-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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